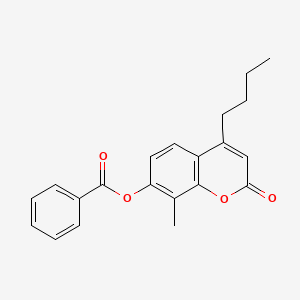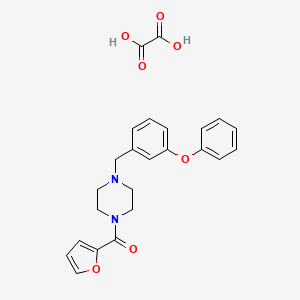![molecular formula C17H18N2O2 B5138721 1-methyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5138721.png)
1-methyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one is a compound belonging to the benzimidazole class, known for their wide range of biological activities. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring system, often synthesized for their potential medicinal and industrial applications.
Synthesis Analysis
The synthesis of benzimidazole derivatives like 1-methyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one typically involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives. Variations in the substitution patterns lead to diverse structural analogues with different properties. For example, compounds involving alkyl and alkoxy substitutions on the benzimidazole ring have been synthesized and studied for their biological activity ((Ram et al., 1992)).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives features a nearly planar benzimidazole ring system, often with various substituents influencing the overall molecular conformation and intermolecular interactions. For instance, a study by Ha (2012) on a similar benzimidazole compound demonstrated strong intramolecular hydrogen bonding within the molecule, significantly impacting its structural configuration ((Ha, 2012)).
Chemical Reactions and Properties
Benzimidazole compounds are known for their diverse chemical reactivity, which includes reactions such as nitration, bromination, sulfonation, and others. These reactions typically occur on the benzene or the imidazole ring, depending on the specific substituents and reaction conditions ((El’chaninov & Aleksandrov, 2016)).
Physical Properties Analysis
Benzimidazole derivatives exhibit varied physical properties based on their molecular structure. These properties include melting points, solubility in different solvents, and crystalline forms, which are influenced by the nature of the substituents on the benzimidazole core.
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives are largely defined by their functional groups. These compounds typically show strong absorption in the UV-visible region, exhibit fluorescence, and can form stable complexes with various metals. Additionally, they often display significant biological activities, including antimicrobial, antifungal, and potential antihypertensive properties ((Kuş et al., 2008), (Sharma et al., 2010)).
properties
IUPAC Name |
1-methyl-3-[2-(2-methylphenoxy)ethyl]benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13-7-3-6-10-16(13)21-12-11-19-15-9-5-4-8-14(15)18(2)17(19)20/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTCIXNDQRZJOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azepane](/img/structure/B5138645.png)
![5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138658.png)

![2-cyano-3-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]acrylamide](/img/structure/B5138683.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B5138685.png)

![N-(2-methoxyphenyl)-2-oxo-2-[2-(2-thienylcarbonyl)hydrazino]acetamide](/img/structure/B5138694.png)

![N-[2,2,3,3,4,4,5,5-octafluoro-1-(1-piperidinyl)pentyl]acetamide](/img/structure/B5138710.png)
![N-(4-acetylphenyl)-3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B5138717.png)

![1-(3,6-dibromo-9H-carbazol-9-yl)-3-(1,8,8-trimethyl-3-azabicyclo[3.2.1]oct-3-yl)-2-propanol](/img/structure/B5138754.png)
![1-[(4-biphenylyloxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B5138759.png)